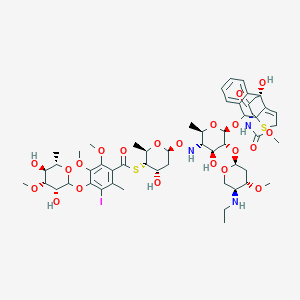![molecular formula C21H16N2OS B236396 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B236396.png)
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide, also known as BTA-EG6, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule belongs to a class of compounds called benzothiazole derivatives, which have been shown to have a variety of interesting biological activities.
Wirkmechanismus
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide is not fully understood, but it is believed to involve the binding of the molecule to specific proteins or other biomolecules in cells. This binding may alter the activity of these molecules, leading to changes in cellular processes and functions.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide has a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as proteases and kinases, which play important roles in cellular signaling pathways. Additionally, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide in lab experiments is its excellent fluorescent properties, which make it easy to visualize and track in biological systems. Additionally, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide is relatively easy to synthesize and has been shown to be stable under a variety of conditions. However, one limitation of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide. One area of interest is the development of new fluorescent probes based on this molecule, which could be used for a variety of imaging applications. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide and its potential applications in the treatment of disease. Finally, there is potential for N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide to be used in the development of new materials with interesting optical and electronic properties.
Synthesemethoden
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide typically involves the reaction of 2-methyl-4-nitroaniline with 2-mercaptobenzothiazole in the presence of a base, followed by the reaction of the resulting product with benzoyl chloride. This method has been described in several scientific publications and has been shown to produce high yields of pure N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and materials science. One of the most promising applications of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide is in the development of fluorescent probes for imaging biological systems. This molecule has been shown to have excellent fluorescent properties, which makes it an ideal candidate for use in imaging studies.
Eigenschaften
Produktname |
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide |
|---|---|
Molekularformel |
C21H16N2OS |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide |
InChI |
InChI=1S/C21H16N2OS/c1-14-13-16(21-23-18-9-5-6-10-19(18)25-21)11-12-17(14)22-20(24)15-7-3-2-4-8-15/h2-13H,1H3,(H,22,24) |
InChI-Schlüssel |
HDFXXXZIGCJOLF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236313.png)

![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236322.png)

![N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B236333.png)
![5-Acetamido-2-[2-[5-acetamido-2-[[5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxymethyl]-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-3-hydroxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B236335.png)
![2-(2,4-dichlorophenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B236337.png)
![2-fluoro-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B236340.png)

![N-[4-(isobutyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236346.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B236356.png)

![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236366.png)
